molecular formula C18H22N2O2S B1433075 1-[2-(2,4-Dimethylphenyl)sulfonylphenyl]piperazine CAS No. 1639263-80-1

1-[2-(2,4-Dimethylphenyl)sulfonylphenyl]piperazine

Cat. No. B1433075
M. Wt: 330.4 g/mol
InChI Key: POPAWWWQMLKDAC-UHFFFAOYSA-N
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Description

1-[2-(2,4-Dimethylphenyl)sulfonylphenyl]piperazine is a novel multimodal compound that has been studied for the treatment of major depressive disorder . It has combined effects on 5-HT (3A) and 5-HT (1A) receptors and on the serotonin (5-HT) transporter (SERT) .


Molecular Structure Analysis

The molecular formula of 1-[2-(2,4-Dimethylphenyl)sulfonylphenyl]piperazine is C18H22N2O2S . It has a molecular weight of 314.445 .


Chemical Reactions Analysis

The compound displays high affinity for recombinant human 5-HT (1A) (K (i) = 15 nM), 5-HT (1B) (K (i) = 33 nM), 5-HT (3A) (K (i) = 3.7 nM), 5-HT (7) (K (i) = 19 nM), and noradrenergic β (1) (K (i) = 46 nM) receptors, and SERT (K (i) = 1.6 nM) .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3 . The melting point, boiling point, and flash point are not available .

Scientific Research Applications

Piperazine Derivatives in Therapeutic Research

N-dealkylation and Metabolism of Arylpiperazine Derivatives

Arylpiperazine derivatives, which include compounds structurally related to 1-[2-(2,4-Dimethylphenyl)sulfonylphenyl]piperazine, have been studied for their clinical applications mainly in the treatment of depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, which are known for their serotonin receptor-related effects. This metabolism pathway suggests significant implications for understanding the pharmacological actions of these derivatives (Caccia, 2007).

Therapeutic Potential of Piperazine Derivatives

The therapeutic potential of piperazine-containing molecules spans across antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory applications. Slight modifications in the piperazine nucleus can lead to significant differences in medicinal potential, showcasing the versatility of this scaffold in drug discovery (Rathi et al., 2016).

Anti-mycobacterial Activity

Piperazine and its analogues have demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the role of piperazine as a vital building block in the development of anti-mycobacterial agents, pointing towards its significant contribution to addressing global health challenges like tuberculosis (Girase et al., 2020).

Role in Antidepressants Development

A notable observation in the market for antidepressants is the presence of the piperazine substructure in many drugs. The piperazine moiety is believed to contribute to the favorable central nervous system (CNS) pharmacokinetic profile of these antidepressants, underscoring its importance in the design and development of new therapeutic agents in this category (Kumar et al., 2021).

Cytoprotective Action in Metabolic Agents

Piperazine derivatives like Trimetazidine, used for angina pectoris treatment, showcase the metabolic cytoprotective action without major effects on hemodynamics or myocardial oxygen consumption. This underlines the potential of piperazine compounds in cardiovascular therapeutics (Cargnoni et al., 1999).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with the compound are H302, H312, H315, H319, H332, and H335 .

Future Directions

The compound is currently in clinical development for major depressive disorder . Its unique mechanism of action and promising results in increasing extracellular 5-HT levels in the brain indicate its potential as a novel treatment option .

properties

IUPAC Name

1-[2-(2,4-dimethylphenyl)sulfonylphenyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-14-7-8-17(15(2)13-14)23(21,22)18-6-4-3-5-16(18)20-11-9-19-10-12-20/h3-8,13,19H,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPAWWWQMLKDAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)C2=CC=CC=C2N3CCNCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2,4-Dimethylphenyl)sulfonylphenyl]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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